{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol
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Overview
Description
{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol is a heterocyclic compound that features a unique fusion of furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with furfural in the presence of a base, followed by reduction to yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylpyridine: A precursor in the synthesis of {7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol.
Furfural: Another precursor used in the synthesis process.
2-methylfuran: A structurally related compound with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
2763749-71-7 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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